Cas no 573764-31-5 (4-Chloro-3-iodoaniline)

4-Chloro-3-iodoaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-iodoaniline
- Benzenamine, 4-chloro-3-iodo-
- 3-iodo-4-chloroaniline
- 4-Chloro-3-iodo-aniline
- 4-chloro-3-iodo aniline
- 4-chloro-3-iodophenylamine
- 4-Chloro-3-iodo-phenylamine
- 4-chloranyl-3-iodanyl-aniline
- AWJWTZAGRWNBFC-UHFFFAOYSA-N
- TD1336
- 6136AJ
- MB09944
- EBD2210855
- AK132972
- SY034476
- AB0088394
- ST24043581
- PS-7437
- YXA76431
- MFCD11521292
- FT-0728379
- A831416
- SCHEMBL1016688
- Z1269165366
- J-504517
- EN300-125658
- DTXSID50619242
- AE-562/43458279
- AC-28496
- AKOS022171757
- 573764-31-5
- CS-W005554
-
- MDL: MFCD11521292
- インチ: 1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
- InChIKey: AWJWTZAGRWNBFC-UHFFFAOYSA-N
- SMILES: IC1=C(C([H])=C([H])C(=C1[H])N([H])[H])Cl
計算された属性
- 精确分子量: 252.91515
- 同位素质量: 252.916
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 26
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 2.016
- ゆうかいてん: No data available
- Boiling Point: 322.3°C at 760 mmHg
- フラッシュポイント: 148.72 °C
- PSA: 26.02
4-Chloro-3-iodoaniline Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
4-Chloro-3-iodoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR46038-10g |
4-Chloro-3-iodoaniline |
573764-31-5 | 97% | 10g |
£40.00 | 2025-02-20 | |
Enamine | EN300-125658-100.0g |
4-chloro-3-iodoaniline |
573764-31-5 | 95% | 100.0g |
$1100.0 | 2023-07-08 | |
TRC | C368798-100mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 100mg |
$ 65.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063164-100g |
4-Chloro-3-iodoaniline |
573764-31-5 | 98% | 100g |
¥2451.00 | 2024-05-08 | |
abcr | AB437723-25 g |
4-Chloro-3-iodoaniline, 95%; . |
573764-31-5 | 95% | 25g |
€438.10 | 2022-08-31 | |
TRC | C368798-50mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 50mg |
$ 50.00 | 2022-04-01 | ||
eNovation Chemicals LLC | D780859-25g |
4-CHLORO-3-IODOANILINE |
573764-31-5 | 97% | 25g |
$590 | 2024-06-05 | |
Apollo Scientific | OR46038-1g |
4-Chloro-3-iodoaniline |
573764-31-5 | 97% | 1g |
£15.00 | 2025-02-20 | |
Enamine | EN300-125658-10.0g |
4-chloro-3-iodoaniline |
573764-31-5 | 95% | 10.0g |
$136.0 | 2023-07-08 | |
Enamine | EN300-125658-0.25g |
4-chloro-3-iodoaniline |
573764-31-5 | 95% | 0.25g |
$19.0 | 2023-07-08 |
4-Chloro-3-iodoaniline 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4-Chloro-3-iodoanilineに関する追加情報
Professional Introduction to 4-Chloro-3-iodoaniline (CAS No. 573764-31-5)
4-Chloro-3-iodoaniline, with the chemical formula C₆H₅ClIN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 573764-31-5, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chloro and iodo substituents on the aniline backbone makes it a valuable precursor for further functionalization, enabling the construction of complex molecular architectures.
The structural features of 4-Chloro-3-iodoaniline contribute to its reactivity in multiple chemical transformations. The chloro group can participate in nucleophilic aromatic substitution reactions, while the iodo group is highly suitable for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The compound's ability to undergo such transformations makes it an indispensable tool for chemists working on drug discovery and development.
In recent years, 4-Chloro-3-iodoaniline has been extensively utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's structural motif is often incorporated into molecules designed to interact with specific protein targets, modulating their activity and thereby alleviating disease symptoms. The growing body of research highlights its importance in modern medicinal chemistry.
One notable application of 4-Chloro-3-iodoaniline is in the synthesis of antiviral agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can inhibit viral replication or interfere with viral entry into host cells. Recent advancements in this area have shown promising results in the development of novel antiviral drugs targeting emerging infectious diseases. The compound's versatility in serving as a building block for such therapeutic agents underscores its significance.
The industrial production of 4-Chloro-3-iodoaniline involves carefully controlled chemical processes to ensure high yield and purity. Manufacturers adhere to stringent quality control measures to meet the demands of pharmaceutical companies and research institutions. The synthesis typically involves halogenation reactions starting from aniline derivatives, followed by purification steps to isolate the desired product. These processes are optimized to minimize waste and maximize efficiency, aligning with global sustainability initiatives.
From a research perspective, 4-Chloro-3-iodoaniline continues to be a subject of interest due to its potential applications in materials science and agrochemicals. Its reactivity allows for the creation of polymers with tailored properties or agrochemicals designed for enhanced efficacy. The compound's role as a key intermediate underscores its broad utility across multiple scientific disciplines. As research progresses, new applications for 4-Chloro-3-iodoaniline are likely to emerge, further solidifying its importance.
The safety and handling of 4-Chloro-3-iodoaniline are critical considerations in its use. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure during handling and storage. Laboratories employing this compound must follow established protocols for safe usage, including the use of personal protective equipment (PPE) and proper ventilation. These measures ensure that researchers can work with the compound effectively while minimizing risks.
In conclusion, 4-Chloro-3-iodoaniline (CAS No. 573764-31-5) is a multifaceted intermediate with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it a valuable asset in synthetic chemistry. The ongoing research into its applications continues to expand its utility, reinforcing its role as a cornerstone molecule in modern science and industry.
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